N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiadiazole ring, which is known for its diverse biological activities, and an isochromene moiety, which is often found in various pharmacologically active molecules. The combination of these two moieties in a single molecule makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized from hydrazonoyl halides and thiocyanates under basic conditions. The isochromene moiety can be synthesized separately through a cyclization reaction involving ortho-hydroxybenzaldehyde and an appropriate acylating agent. The final step involves coupling the thiadiazole and isochromene intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. The choice of solvents, reagents, and catalysts would be optimized for scalability and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the isochromene moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is not fully understood, but it is believed to involve multiple molecular targets and pathways:
Molecular Targets: May interact with enzymes, receptors, or ion channels.
Pathways: Could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
- 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is unique due to the combination of the thiadiazole and isochromene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C20H17N3O3S/c1-2-17-22-23-20(27-17)21-18(24)13-8-9-15-14(10-13)11-16(26-19(15)25)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3,(H,21,23,24) |
InChI Key |
IHTXPCKREXEMBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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